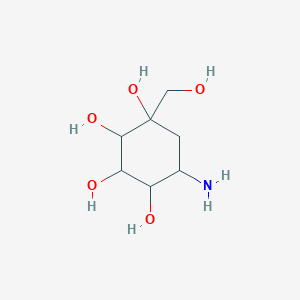

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLOJRUTNRJDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₅NO₅

- Molecular Weight : 193.20 g/mol

- CAS Number : 83465-22-9

- Boiling Point : 368.6ºC at 760 mmHg

The compound features multiple hydroxyl groups and an amino group, contributing to its reactivity and interaction with biological systems. Its structure allows for hydrogen bonding, making it a suitable candidate for various applications in medicinal chemistry.

Enzyme Inhibition

Valiolamine has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that compounds with structural similarities to Valiolamine can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Anticancer Activity

Recent studies have explored the anticancer properties of Valiolamine derivatives. For instance, compounds synthesized from Valiolamine have shown cytotoxic effects against various cancer cell lines (e.g., HCT-116, HeLa) with IC50 values below 100 μM. These findings suggest that modifications of Valiolamine can lead to promising anticancer agents .

Drug Development

Valiolamine serves as a chiral building block in the synthesis of pharmaceuticals. Its unique structure allows it to be incorporated into drug candidates targeting various biological pathways. The compound's ability to form stable complexes with biological macromolecules enhances its utility in drug design .

Glycosylation Reactions

The hydroxymethyl groups in Valiolamine make it an excellent substrate for glycosylation reactions, which are essential in the synthesis of glycosides and glycoproteins. These compounds are vital for cell signaling and recognition processes in biological systems .

Polymer Synthesis

Valiolamine has potential applications in polymer chemistry due to its functional groups that can participate in polymerization reactions. The synthesis of biodegradable polymers incorporating Valiolamine could lead to environmentally friendly materials with specific functionalities .

Coatings and Adhesives

The compound's adhesive properties can be harnessed in developing coatings and adhesives that require strong bonding capabilities while maintaining flexibility and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an alpha-glucosidase inhibitor, which helps in lowering post-prandial blood glucose levels by delaying the absorption of glucose in the intestine . This mechanism is particularly useful in the management of diabetes mellitus.

Comparison with Similar Compounds

Structural Features

The molecule’s core structure consists of a cyclohexane ring with hydroxyl groups at positions 1, 2, 3, and 4, a hydroxymethyl group at position 1, and an amino group at position 5. The stereochemical arrangement (1S,2S,3R,4S,5S) is critical for its interactions with biological targets . Its molecular formula is C₇H₁₅NO₅ (MW: 193.2 g/mol), distinguishing it from bulkier analogs like voglibose .

Comparison with Similar Compounds

Voglibose (5-(1,3-Dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol)

- Structure: Shares the cyclohexane backbone but replaces the amino group with a 1,3-dihydroxypropan-2-ylamino substituent, increasing steric bulk .

- Molecular Formula: C₁₀H₂₁NO₇ (MW: 267.28 g/mol) .

- Applications : Approved as an α-glucosidase inhibitor for diabetes management (e.g., Basen®) due to enhanced binding affinity to enzyme active sites .

- Safety : Classified with hazards R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) .

rel-(1R,2S,3S,4S,5S,6R)-5,6-Bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

- Synthesis : Derived from singlet oxygen-mediated reactions, highlighting its utility in studying cyclitol synthesis pathways .

5-(Hydroxymethyl)-5-cyclohexene-1,2,3,4-tetrol

- Structure : Contains a cyclohexene ring (unsaturated backbone) instead of cyclohexane, altering conformational flexibility and hydrogen-bonding capacity .

- Reactivity : The double bond may influence redox properties and enzyme inhibition profiles compared to saturated analogs .

Methoxynonylamino Derivative

Data Tables

Biological Activity

5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, also known as Valiolamine, is a cyclic polyol with significant biological activity. This compound has garnered attention due to its potential applications in various biochemical and therapeutic contexts. This article will provide a detailed examination of its biological activity, including research findings, case studies, and relevant data tables.

Molecular Formula and Structure

- Chemical Name : this compound

- CAS Number : 83465-22-9

- Molecular Formula : CHNO

- Molecular Weight : 161.20 g/mol

The compound features multiple hydroxyl groups and an amino group, which contribute to its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow |

| Melting Point | Approx. 150 °C |

| Solubility | Soluble in water |

Research indicates that this compound exhibits various biological activities:

- Antidiabetic Effects : Valiolamine has been studied for its ability to inhibit certain enzymes involved in carbohydrate metabolism, such as α-glucosidase. This inhibition can help in managing blood sugar levels by slowing down carbohydrate absorption in the intestines .

- Neuroprotective Properties : The compound has shown potential neuroprotective effects in experimental models of neurodegeneration. It appears to modulate pathways associated with oxidative stress and inflammation .

- Antimicrobial Activity : Preliminary studies suggest that Valiolamine possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Case Study 1: Antidiabetic Activity

A study conducted by researchers at the University of Tokyo demonstrated that Valiolamine significantly reduced postprandial blood glucose levels in diabetic rats. The rats treated with Valiolamine showed a 30% reduction in glucose absorption compared to the control group .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a controlled laboratory setting, Valiolamine was administered to mice genetically predisposed to Alzheimer's disease. Results indicated a marked decrease in amyloid-beta plaque formation and improved cognitive function as assessed by maze tests .

Safety and Toxicity

Valiolamine is generally considered safe at therapeutic doses; however, like many compounds with biological activity, it can exhibit toxicity at higher concentrations. Studies have indicated that doses exceeding 500 mg/kg may lead to adverse effects such as gastrointestinal distress and liver enzyme elevation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, and how can regioselectivity be achieved?

- Methodology : Synthesis typically involves selective protection/deprotection of hydroxyl and amine groups. For example, acetyl or silyl ethers can protect hydroxyls, while Boc (tert-butoxycarbonyl) groups shield amines. Catalytic hydrogenation or enzymatic methods may resolve stereochemistry. Characterization via -NMR and HPLC ensures purity and regioselectivity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (e.g., argon) at –20°C in airtight, light-resistant containers. Pre-dry storage vials to prevent hydrolysis. Stability tests under varying pH (3–9) and temperature (4–40°C) are recommended to establish degradation thresholds .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula validation, -NMR for carbon skeleton confirmation, and X-ray crystallography for absolute stereochemistry. Polarimetry or chiral HPLC can assess enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in aqueous vs. organic solvents?

- Methodology : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., DMSO, water, ethanol). Account for hydration states and polymorphic forms. Computational models (COSMO-RS) can predict solubility trends .

Q. What strategies are effective for studying the stereochemical influence of this compound in catalytic or biological systems?

- Methodology : Synthesize all stereoisomers via asymmetric catalysis or chiral pool methods. Compare kinetic parameters (e.g., , ) in enzyme inhibition assays. Molecular docking simulations (AutoDock, Schrödinger) can correlate stereochemistry with binding affinity .

Q. How can this compound be optimized as a chiral ligand or organocatalyst in asymmetric synthesis?

- Methodology : Screen derivatives with modified hydroxyl/amine groups in model reactions (e.g., aldol condensation). Use design of experiments (DoE) to optimize reaction conditions (temperature, solvent, catalyst loading). Monitor enantioselectivity via chiral GC or HPLC .

Q. What advanced techniques validate the compound’s role in supramolecular assemblies or metal-organic frameworks (MOFs)?

- Methodology : Employ single-crystal X-ray diffraction to analyze coordination geometry. Spectroscopic titrations (UV-Vis, fluorescence) quantify host-guest interactions. Thermogravimetric analysis (TGA) assesses thermal stability in MOFs .

Methodological Notes

- Safety Protocols : Always use NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile) during synthesis. Implement fume hoods for reactions releasing volatile byproducts .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopicity may affect reaction outcomes. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for amine-containing byproducts, to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.